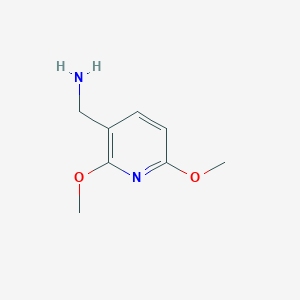

(2,6-Dimethoxypyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQDHXCFHMBVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735236 | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851773-56-3 | |

| Record name | 2,6-Dimethoxy-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851773-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (2,6-Dimethoxypyridin-3-yl)methanamine

This guide provides a comprehensive overview of the essential physical characteristics of (2,6-dimethoxypyridin-3-yl)methanamine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and physical properties, offering field-proven insights into the experimental methodologies required for their accurate determination. Every protocol described herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data crucial for advancing pharmaceutical research.

Molecular Identity and Structural Considerations

(2,6-Dimethoxypyridin-3-yl)methanamine is a functionalized pyridine featuring two methoxy groups at the 2 and 6 positions and a methanamine substituent at the 3 position. The electron-donating nature of the methoxy groups and the basicity of the aminomethyl group and the pyridine nitrogen significantly influence the molecule's physicochemical properties. Understanding these characteristics is a critical first step in the rational design of new therapeutic agents, as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

| Identifier | Value |

| IUPAC Name | (2,6-dimethoxypyridin-3-yl)methanamine |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 86963-47-5 |

Predicted Physicochemical Properties

While experimentally determined data for (2,6-dimethoxypyridin-3-yl)methanamine is not extensively available in the public domain, computational models provide valuable initial estimates. It is imperative for researchers to experimentally verify these properties.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 283.5 °C at 760 mmHg | Influences purification methods like distillation and stability at high temperatures. |

| Density | 1.1±0.1 g/cm³ | Important for formulation and dosage form design. |

| pKa | pKa₁: 8.86 (aminomethyl group), pKa₂: 2.95 (pyridine nitrogen) | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor binding.[3] |

| LogP | 0.45 | Indicates the lipophilicity of the compound, affecting its ability to cross biological membranes. |

Experimental Determination of Key Physical Characteristics

The following sections provide detailed, self-validating protocols for the experimental determination of the most critical physical properties of (2,6-dimethoxypyridin-3-yl)methanamine.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental indicator of a crystalline solid's purity. Differential Scanning Calorimetry (DSC) is a highly sensitive technique for its determination, measuring the heat flow associated with thermal transitions.[4] For a pure substance, the melting endotherm is sharp and well-defined. Impurities typically lead to a broader melting range at a lower temperature.[5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of dry, finely powdered (2,6-dimethoxypyridin-3-yl)methanamine into a Tzero aluminum pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the temperature of maximum heat absorption.

Causality Behind Experimental Choices:

-

A slow heating rate (e.g., 2-5 °C/min) can provide better resolution of the melting transition.

-

Using a hermetically sealed pan is crucial for compounds that may sublime or decompose upon heating.

Diagram of the DSC Workflow for Melting Point Determination:

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. veeprho.com [veeprho.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis and By-product Analysis of (2,6-Dimethoxypyridin-3-yl)methanamine

Welcome to the technical support guide for the synthesis of (2,6-Dimethoxypyridin-3-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will delve into the common synthetic challenges, provide in-depth analysis of potential by-products, and offer robust troubleshooting strategies to ensure the success of your experiments. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed decisions in the lab.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of (2,6-Dimethoxypyridin-3-yl)methanamine is most reliably achieved through a two-step sequence starting from the commercially available 2,6-dimethoxypyridine. This pathway involves an initial formylation at the C3 position, followed by a reductive amination to furnish the target primary amine. This route is favored due to the high regioselectivity of the formylation step, driven by the electron-donating nature of the methoxy groups, and the efficiency of modern reductive amination protocols.

The electron-rich nature of the 2,6-dimethoxypyridine ring directs electrophilic substitution preferentially to the C3 and C5 positions. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto such activated aromatic systems.[1][2] Subsequent conversion of the resulting aldehyde to the amine is a standard transformation, but one where by-product formation is common if conditions are not carefully controlled.

Caption: Primary synthetic route to (2,6-Dimethoxypyridin-3-yl)methanamine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying cause and actionable solutions.

FAQ 1: My reaction yields are consistently low in the first (formylation) step. What are the likely causes?

Answer: Low yields in the Vilsmeier-Haack formylation of 2,6-dimethoxypyridine typically stem from three primary issues: reagent quality, temperature control, or incomplete reaction.

-

Causality - Reagent Quality: The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It is highly moisture-sensitive. Any water present will quench the reagent and hydrolyze the POCl₃, drastically reducing the concentration of the active electrophile.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF. Ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

-

Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyridine) is often necessary to drive the reaction to completion.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (0 °C). After the addition of 2,6-dimethoxypyridine, the reaction may need to be gently heated (e.g., to 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.

-

FAQ 2: During reductive amination, my main product is the alcohol, (2,6-dimethoxypyridin-3-yl)methanol. How can I favor amine formation?

Answer: The formation of the corresponding alcohol is a classic competitive side reaction in reductive amination. It occurs when the reducing agent directly reduces the aldehyde faster than the aldehyde condenses with the ammonia source to form the imine intermediate.

-

Causality - Reaction Kinetics: The key is to favor imine formation before reduction occurs. The rate of imine formation is dependent on the concentration of the ammonia source and the pH of the reaction medium.

-

Troubleshooting Steps:

-

Choice of Reducing Agent: Use a pH-sensitive reducing agent that is more reactive towards the protonated imine than the neutral aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are superior to sodium borohydride (NaBH₄) for this reason, as they are more selective and react faster with the iminium ion.

-

Control pH: Imine formation is typically optimal in a weakly acidic medium (pH 4-6). This protonates the aldehyde carbonyl, activating it for nucleophilic attack, but does not excessively protonate the ammonia, which would render it non-nucleophilic. Using ammonium acetate (NH₄OAc) can serve as both the ammonia source and a buffer.

-

Staged Addition: Consider a staged approach. First, stir the aldehyde and the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) for a period (e.g., 30-60 minutes) to allow for imine formation to reach equilibrium. Then, add the reducing agent portion-wise.

-

FAQ 3: My final product is contaminated with a significant amount of a secondary amine by-product. How can I prevent this?

Answer: The formation of the secondary amine, bis((2,6-dimethoxypyridin-3-yl)methyl)amine, is a result of the newly formed primary amine product acting as a nucleophile and reacting with another molecule of the starting aldehyde.

-

Causality - Nucleophilic Competition: The target primary amine is often more nucleophilic than the ammonia source, leading to a competitive reaction with any remaining aldehyde to form a secondary imine, which is then reduced.

-

Troubleshooting Steps:

-

Excess Ammonia Source: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol, or >5 equivalents of ammonium acetate). This high concentration statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

-

Slow Addition of Aldehyde: If practical, adding the aldehyde slowly to a solution containing the ammonia source and the reducing agent can keep the instantaneous concentration of the aldehyde low, thereby minimizing the chance for the product amine to react with it.

-

Section 3: By-product Analysis and Characterization

Accurate identification of by-products is critical for process optimization. Below is a summary of the most probable impurities, their origins, and key analytical data for identification.

| Compound Name | Structure | Probable Origin | Key Analytical Signatures (vs. Product) | Mitigation Strategy |

| (2,6-dimethoxypyridin-3-yl)methanol | (Structure) | Direct reduction of the aldehyde intermediate during reductive amination. | ¹H NMR: Singlet around 4.6 ppm (CH₂OH), broad OH singlet. MS (ESI+): [M+H]⁺ at m/z 170. | Use a selective reducing agent (NaBH₃CN, STAB); ensure optimal pH for imine formation. |

| bis((2,6-dimethoxypyridin-3-yl)methyl)amine | (Structure) | Reaction of the product amine with the starting aldehyde, followed by reduction. | ¹H NMR: Absence of primary amine protons (NH₂). Two sets of pyridine signals. MS (ESI+): [M+H]⁺ at m/z 319. | Use a large excess of the ammonia source; slow addition of the aldehyde. |

| 2,6-Dimethoxy-3-pyridinecarboxaldehyde | (Structure) | Unreacted starting material from the reductive amination step. | ¹H NMR: Aldehyde proton singlet around 10.3 ppm. MS (ESI+): [M+H]⁺ at m/z 168. | Increase reaction time, temperature, or amount of reducing agent. |

| (2-Hydroxy-6-methoxypyridin-3-yl)methanamine | (Structure) | Demethylation of one of the methoxy groups by acidic or harsh conditions. | ¹H NMR: Absence of one methoxy signal (~3.9 ppm), presence of a broad phenolic OH. MS (ESI+): [M-14+H]⁺ at m/z 155. | Avoid strong acids and high temperatures, especially during workup and purification. |

Section 4: Recommended Analytical & Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the target amine from its key process-related impurities.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

Rationale: The acidic mobile phase ensures that the basic amine analytes are protonated, leading to sharp, symmetrical peak shapes on a C18 column. This gradient should provide sufficient resolution between the highly polar starting materials and the more retained secondary amine by-product.[3]

Protocol 2: Purification via Acid-Base Extraction

This technique is effective for removing neutral impurities, such as the alcohol by-product, from the basic amine product.

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x volume of organic phase). The target amine will move into the aqueous phase as the hydrochloride salt.

-

Combine the aqueous layers. Neutral impurities (like the alcohol by-product) will remain in the organic phase.

-

Cool the acidic aqueous phase in an ice bath and basify slowly with a strong base (e.g., 6M NaOH or solid K₂CO₃) to a pH > 10.

-

Extract the free-based amine product back into an organic solvent (e.g., Dichloromethane) (3 x volume of aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Section 5: Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving issues during the synthesis.

Caption: Decision tree for troubleshooting by-product formation.

References

-

Hantzsch, A. (1882). Condensation of two equivalents of methyl-3-aminocrotonate. Related principles of pyridine synthesis. Available at: [Link]

- Google Patents. (2020). A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN111039876A.

-

Luxembourg Bio Technologies. 4-(4,6-Dimethoxy[4]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Available at: [Link]

- Google Patents. (2014). Method for preparing 2-amino-4, 6-dimethoxypyrimidine. CN103159684B.

-

ResearchGate. (2015). Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Available at: [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Available at: [Link]

-

PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

-

ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

ACS Green Chemistry Institute. Pyridine Ring Synthesis. Available at: [Link]

-

PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]

-

Royal Society of Chemistry. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: (2,6-Dimethoxypyridin-3-yl)methanamine Purification

Welcome to the technical support center for the purification of (2,6-Dimethoxypyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this and structurally related compounds. The basic nature of the primary amine and the pyridine nitrogen, coupled with the electronic effects of the methoxy groups, can present unique purification hurdles. This document offers troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (2,6-Dimethoxypyridin-3-yl)methanamine, providing explanations for the underlying causes and actionable solutions.

Problem 1: Significant Peak Tailing during Silica Gel Column Chromatography

Q: I am observing severe tailing of my product peak during silica gel chromatography, leading to poor separation and mixed fractions. What is causing this and how can I resolve it?

A: This is a classic issue when purifying basic compounds like amines on standard silica gel.[1][2]

-

Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine groups of your compound can interact strongly with these acidic sites via acid-base interactions. This strong binding leads to a slow and uneven elution from the column, resulting in a "tailed" peak shape.[1][3] This can cause co-elution with impurities and a reduction in overall yield and purity.

-

Solutions:

-

Mobile Phase Modification: A common and effective solution is to add a small amount of a competing base to your mobile phase. This base will "occupy" the acidic sites on the silica, minimizing the interaction with your target compound.

-

Recommended Additive: Triethylamine (Et₃N) is a popular choice. Start by adding 0.1-1% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexanes).

-

Alternative: In some cases, ammonium hydroxide can be used, particularly with more polar solvent systems like dichloromethane/methanol.[1]

-

-

Use of Specialized Stationary Phases:

-

Amine-Functionalized Silica: These columns have a stationary phase that has been treated to have basic properties, which repels the basic analyte and prevents the unwanted strong interaction, resulting in improved peak shape.[2]

-

Deactivated Silica: Some commercially available silica gels are "end-capped" or otherwise deactivated to reduce the number of acidic silanol groups.

-

-

Alternative Chromatography:

-

Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

-

Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid to protonate the amine) can be an excellent option.

-

-

Problem 2: Difficulty in Removing a More Polar Impurity

Q: I have a persistent polar impurity that co-elutes with my product or is difficult to separate. What are my options?

A: This often points to an impurity with similar functional groups to your target molecule.

-

Potential Impurities:

-

Starting Material: If the synthesis involves the reduction of a nitrile (2,6-dimethoxy-3-cyanopyridine), incomplete reduction can leave behind the starting material.

-

Over-reduction Products: In some reduction reactions, the pyridine ring itself can be partially or fully reduced.[4]

-

Byproducts from Reductive Amination: If synthesized via reductive amination of an aldehyde, impurities from side reactions could be present.[5]

-

-

Solutions:

-

Acid-Base Extraction: Utilize the basicity of your primary amine. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while less basic impurities may remain in the organic layer. Afterward, basify the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.

-

Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.[6]

-

Solvent Screening: Experiment with single or two-solvent systems. Good single solvents will dissolve the compound when hot but not when cold. For a two-solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[7]

-

General Procedure: Dissolve the crude material in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature, and then further in an ice bath to induce crystallization. The impurities will hopefully remain in the solvent. Collect the pure crystals by filtration.[7]

-

-

Formation of a Salt: You can selectively precipitate your product as a salt. Dissolve the crude mixture in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt of your amine. The salt can then be filtered and, if necessary, the free base can be regenerated.

-

Problem 3: Product Degradation or Discoloration During Purification

Q: My product seems to be degrading or turning yellow/brown during purification or upon storage. What is the cause and how can I prevent it?

A: Amines, particularly aromatic amines, can be susceptible to oxidation.

-

Causality: The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of colored impurities. This can be accelerated by exposure to air, light, and trace metals. The discoloration of pyridine derivatives can be due to such degradation products.[8]

-

Solutions:

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration and storage.

-

Solvent Purity: Ensure that the solvents used for purification are free of peroxides, which can promote oxidation.

-

Storage: Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature.

-

Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can be beneficial, although this is more common in industrial applications.

-

Charcoal Treatment: If the discoloration is due to highly colored, minor impurities, a charcoal treatment of a solution of the compound followed by filtration can sometimes remove the color.[7]

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for (2,6-Dimethoxypyridin-3-yl)methanamine?

A1: A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography would be a solvent system of ethyl acetate/hexanes or dichloromethane/methanol. Given the polarity of the compound, you will likely need a significant proportion of the more polar solvent. Remember to add 0.5-1% triethylamine to your chosen eluent to prevent peak tailing on silica gel.

Q2: Can I use recrystallization as my primary purification method?

A2: Yes, if your crude product is relatively pure (>90%), recrystallization can be a very effective and scalable purification method.[6] You will need to perform solvent screening to find a suitable solvent or solvent system that provides good recovery of pure crystals. A two-solvent system, such as dissolving in a minimal amount of hot methanol or ethanol and then adding water dropwise until turbidity persists before slow cooling, is often a good strategy for polar compounds.[7]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for purity confirmation:

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique to detect trace impurities and confirm the molecular weight of your product.

-

Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.

Q4: My compound is an oil. How can I purify it if I cannot use recrystallization?

A4: For oily products, column chromatography is the most common purification method. If standard chromatography is challenging, consider the following:

-

Kugelrohr Distillation: If the compound is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be effective for removing less volatile or non-volatile impurities.

-

Salt Formation: As mentioned earlier, converting the oily free base to a solid salt can allow for purification by filtration and washing, or even recrystallization of the salt. The pure free base can then be regenerated.

Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine Modifier

-

Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine).

-

Column Packing: Pack a glass column with the silica slurry.

-

Sample Loading: Dissolve your crude (2,6-Dimethoxypyridin-3-yl)methanamine in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

-

Elution: Begin elution with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in ethyl acetate.

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. Combine the aqueous layers.

-

Back-Extraction (Optional): Wash the initial organic layer with water and combine this with the acidic aqueous layers to ensure complete recovery of the product.

-

Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH or KOH solution until the pH is >12.

-

Extraction of Pure Product: Extract the basified aqueous layer with fresh ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Visualizations

Troubleshooting Logic for Amine Purification

Caption: A decision tree for purifying (2,6-Dimethoxypyridin-3-yl)methanamine.

Workflow for Purification via Salt Formation

Caption: Workflow for purification via hydrochloride salt formation and regeneration.

References

- Xiong, Z., Zhou, M., & Xiao, G. (2014). Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent.

- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Tech Support.

- Google Patents. (Original Grantee).

- Chemistry LibreTexts. (2023).

- Biotage. (2023).

- Gimeno, P., Besacier, F., Bottex, M., Dujourdy, L., & Chaudron-Thozet, H. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.

- McKillop, A., McLaren, L., Watson, R. J., & Taylor, R. J. K. (1995).

- Dolan, J. W. (2002). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.

- Biotage. (2023). Is there an easy way to purify organic amines?

- MIT OpenCourseWare. (2010).

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Catalyst Selection for (2,6-Dimethoxypyridin-3-yl)methanamine Synthesis Optimization

Welcome to the technical support center for the synthesis of (2,6-Dimethoxypyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on catalyst selection and reaction optimization. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format.

Introduction: The Synthetic Challenge

The synthesis of (2,6-Dimethoxypyridin-3-yl)methanamine, a valuable building block in pharmaceutical chemistry, primarily involves the reduction of the nitrile group of 2,6-dimethoxy-3-cyanopyridine. While seemingly straightforward, this transformation presents a significant chemoselectivity challenge: the potential for concurrent reduction of the pyridine ring and the formation of secondary and tertiary amine byproducts.[1] The electron-rich nature of the dimethoxypyridine ring further influences catalyst activity and selectivity. This guide will provide in-depth insights into overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for the reduction of 2,6-dimethoxy-3-cyanopyridine?

A1: The most common and effective catalytic systems for the reduction of cyanopyridines involve heterogeneous catalysts. The choice of catalyst is a critical parameter for achieving high selectivity for the primary amine.[2] Key catalyst families include:

-

Raney® Nickel: A widely used, cost-effective catalyst for nitrile hydrogenation.[3] It is known for its high activity but can sometimes lead to over-reduction and byproduct formation if not carefully controlled.

-

Palladium on Carbon (Pd/C): Another common choice, often used for its versatility. However, with pyridine-containing substrates, catalyst poisoning can be an issue, and selectivity can be challenging to control.[1]

-

Rhodium-based Catalysts (e.g., Rh/Al₂O₃): These catalysts can offer high selectivity for the reduction of nitriles to primary amines, often without the need for additives that are sometimes required to suppress byproduct formation.[4]

Q2: What are the major byproducts in this reaction, and how can their formation be minimized?

A2: The primary challenge in this synthesis is the formation of secondary and tertiary amines. These byproducts arise from the reaction of the newly formed primary amine with the intermediate imine, followed by further reduction.[1]

-

Secondary Amine: Formed from the condensation of the primary amine product with the imine intermediate.

-

Tertiary Amine: Results from the reaction of the secondary amine with another imine intermediate.

-

Piperidine derivative: Over-reduction of the pyridine ring can lead to the formation of the corresponding piperidine derivative.[1]

Strategies to Minimize Byproduct Formation:

-

Addition of Ammonia: The presence of ammonia (or ammonium hydroxide) in the reaction mixture can significantly suppress the formation of secondary and tertiary amines by competitively reacting with the imine intermediate.[5]

-

Optimization of Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.

-

Catalyst Choice: As mentioned, rhodium-based catalysts have shown high selectivity for primary amine formation without the need for additives.[4]

Q3: How do the methoxy groups on the pyridine ring affect the reaction?

A3: The two electron-donating methoxy groups at the 2 and 6 positions of the pyridine ring increase the electron density of the aromatic system. This has two main consequences:

-

Reduced Susceptibility to Ring Hydrogenation: The electron-rich nature of the ring makes it less prone to reduction compared to unsubstituted pyridine. This is advantageous for the selective reduction of the nitrile group.

-

Potential for Catalyst Poisoning: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the metal catalyst, potentially leading to catalyst deactivation or "poisoning".[6] The increased electron density from the methoxy groups can enhance this coordination. Using a protic solvent like acetic acid can help to protonate the pyridine nitrogen, reducing its ability to poison the catalyst.[7]

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |

| Low conversion of starting material | 1. Catalyst poisoning by the pyridine nitrogen.2. Insufficient catalyst loading.3. Inadequate hydrogen pressure or temperature.4. Poor quality catalyst. | 1. Acidic Additive: Add a small amount of a non-coordinating acid (e.g., acetic acid) to protonate the pyridine nitrogen and reduce its binding to the catalyst.[7]2. Increase Catalyst Loading: A higher catalyst loading can compensate for some degree of poisoning.[7]3. Optimize Conditions: Gradually increase hydrogen pressure and/or temperature. Be mindful that this may also increase byproduct formation.[7]4. Use a Fresh Catalyst: Ensure the catalyst is active and has been stored properly. |

| High levels of secondary/tertiary amine byproducts | 1. Reaction of the primary amine product with the imine intermediate.2. High reaction temperature or prolonged reaction time. | 1. Add Ammonia/Ammonium Hydroxide: This is a standard method to suppress the formation of higher amines.[5]2. Modify Reaction Conditions: Lower the temperature and monitor the reaction closely to stop it upon completion.3. Switch Catalyst: Consider using a rhodium-based catalyst, which has been shown to be highly selective for primary amine formation.[4] |

| Formation of the piperidine derivative (ring reduction) | 1. Overly harsh reaction conditions (high temperature/pressure).2. Highly active catalyst (e.g., Rhodium under certain conditions). | 1. Milder Conditions: Reduce the reaction temperature and pressure.2. Catalyst Screening: If using a highly active catalyst like Rhodium, carefully screen reaction conditions. A less active catalyst like Pd/C might be more selective for the nitrile group under optimized conditions. |

| Inconsistent results between batches | 1. Variation in catalyst activity.2. Presence of impurities in the starting material or solvent.3. Inconsistent reaction setup and procedure. | 1. Standardize Catalyst Handling: Use catalyst from the same batch and handle it consistently (e.g., under an inert atmosphere).2. Purify Starting Materials: Ensure the 2,6-dimethoxy-3-cyanopyridine and solvent are of high purity.3. Maintain Consistent Parameters: Carefully control all reaction parameters, including stirring rate, temperature, pressure, and reaction time. |

Catalyst Selection and Optimization Workflow

Caption: A decision-making workflow for catalyst selection and optimization.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2,6-dimethoxy-3-cyanopyridine

This is a general starting point. Optimal conditions will vary depending on the chosen catalyst.

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 2,6-dimethoxy-3-cyanopyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or a mixture containing ammonium hydroxide).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen catalyst (e.g., Raney® Nickel, 5-10% Pd/C, or 5% Rh/Al₂O₃) at a loading of 5-10% w/w relative to the starting material.

-

Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi) and heat to the target temperature (e.g., 25-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.

Safety Precautions:

-

Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and that there are no ignition sources nearby.

-

Hydrogenation catalysts, particularly Raney® Nickel and dry Pd/C, can be pyrophoric. Handle them with care, preferably under an inert atmosphere or as a slurry.

-

High-pressure reactors should be operated by trained personnel, and all safety features of the equipment should be inspected before use.[8]

Data Summary: Comparison of Catalytic Systems

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Raney® Nickel | 50-100 psi H₂, 25-60 °C, MeOH/NH₄OH | Cost-effective, high activity. | Can lead to over-reduction and byproduct formation. Pyrophoric. |

| Pd/C | 50-500 psi H₂, 25-80 °C, EtOH/AcOH or MeOH/NH₄OH | Versatile, readily available. | Prone to catalyst poisoning by pyridines, variable selectivity.[1] |

| Rh/Al₂O₃ | 50-200 psi H₂, 25-50 °C, Methanol | High selectivity for primary amines, often no additives needed.[4] | Higher cost compared to Ni and Pd catalysts. |

Reaction Mechanism Overview

The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate.

Caption: Simplified mechanism of nitrile reduction and byproduct formation.

References

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. (2022-03-07). [Link]

- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google P

- CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google P

-

Methods for installing a nitrile group on a pyridine ring. - ResearchGate. [Link]

-

Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

-

Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011-09-30). [Link]

-

(PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst - ResearchGate. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. [Link]

-

Synthesis of 2,6-Dimethoxy-3-(3-methyl-2-butenyl)-1,4-benzoquinone Using Organometallic Reagents - ResearchGate. [Link]

- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google P

-

A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines - Sci-Hub. [Link]

-

Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) - OSTI.gov. [Link]

- WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google P

-

(PDF) ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. - ResearchGate. [Link]

-

Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds | Journal of the American Chemical Society. [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

-

Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride - NIH. [Link]

-

Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

-

Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC - NIH. [Link]

-

Pd/C (Palladium on Carbon) - Common Organic Chemistry. [Link]

-

Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. [Link]

-

Catalytic Reduction of Nitriles. [Link]

-

Immobilized Rh, Ru, Pd and Ni complexes as catalysts in the hydrogenation of cyclohexene - CONICET. [Link]

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. [Link]

-

Raney nickel reductions. [Link]

-

Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. [Link]

-

Nitrile reduction - Wikipedia. [Link]

-

Homogeneous catalytic reduction of dioxygen using transfer hydrogenation catalysts - PubMed. [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. njhjchem.com [njhjchem.com]

Validation & Comparative

A Researcher's Guide to the NMR Spectral Assignment of (2,6-Dimethoxypyridin-3-yl)methanamine

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool. This guide provides an in-depth analysis and spectral assignment of (2,6-Dimethoxypyridin-3-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into a detailed, predicted spectral assignment based on established principles and comparative data, present a robust experimental protocol for data acquisition, and offer a comparative analysis with structurally related compounds to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Structure and Predicted NMR Profile

(2,6-Dimethoxypyridin-3-yl)methanamine presents a fascinating case for NMR analysis. The pyridine ring, substituted with two electron-donating methoxy groups and an aminomethyl group, exhibits a unique electronic environment that is reflected in its NMR spectrum. The following is a predicted spectral assignment based on extensive analysis of substituent effects on pyridine and related aromatic systems.

Molecular Structure with Atom Numbering:

A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Analysis of (2,6-Dimethoxypyridin-3-yl)methanamine

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. (2,6-Dimethoxypyridin-3-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for the purity analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy.

The choice of an analytical method can significantly impact the speed and accuracy of purity assessments. Here, we delve into the nuances of a robust, newly developed HPLC method and compare its performance with a faster, higher-resolution UPLC alternative. This guide is structured to provide not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding.

The Criticality of Purity for (2,6-Dimethoxypyridin-3-yl)methanamine

(2,6-Dimethoxypyridin-3-yl)methanamine is a primary aromatic amine whose reactivity makes it susceptible to the formation of process-related impurities and degradation products. Potential impurities may arise from unreacted starting materials, by-products of the synthetic route, or degradation of the final compound. For instance, incomplete reduction of a nitrile precursor could leave residual starting material, while oxidation of the methoxy groups or the amine functionality can lead to other impurities. Therefore, a well-designed analytical method must be capable of separating the main component from these potential impurities with high resolution and sensitivity.

Method 1: A Robust HPLC-UV Method for Routine Purity Analysis

This section details a robust and reliable reversed-phase HPLC method with UV detection, suitable for routine quality control and purity assessment of (2,6-Dimethoxypyridin-3-yl)methanamine.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and proven performance in separating moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and retention for the basic amine analyte. The buffer controls the pH of the mobile phase, ensuring the consistent ionization state of the analyte and, consequently, reproducible retention times. A gradient elution is employed to ensure the timely elution of any potential, more hydrophobic impurities while maintaining a reasonable overall analysis time. The detection wavelength is chosen based on the UV absorbance maximum of the pyridine chromophore in the analyte.

Experimental Protocol: HPLC-UV Method

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 70% B

-

15-18 min: 70% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 272 nm

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Visualization of the HPLC Workflow

A Senior Application Scientist's Guide to Purity Confirmation of (2,6-Dimethoxypyridin-3-yl)methanamine for Biological Screening

Introduction: The Imperative of Purity in Early-Stage Drug Discovery

In the realm of biological screening, the integrity of every data point is paramount. An uncharacterized impurity, even at low levels, can act as a potent modulator of a biological target, leading to false positives, misleading structure-activity relationships (SAR), and the costly pursuit of erroneous chemical leads. The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Molecules like (2,6-Dimethoxypyridin-3-yl)methanamine represent a versatile building block, prized for its specific vectoral presentation of hydrogen bond donors and acceptors. However, its utility in a screening library is directly proportional to its verified purity.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity and identity of (2,6-Dimethoxypyridin-3-yl)methanamine. We will move beyond simply listing protocols to explain the scientific rationale behind employing a multi-faceted approach, ensuring that every sample entering a high-throughput screen is a validated entity. The philosophy is not just to achieve a purity number, but to build a self-validating dossier of analytical evidence for each compound.

The Analytical Gauntlet: An Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." Each method interrogates different physicochemical properties of the molecule. By combining techniques, we create a robust, cross-validating workflow that minimizes the risk of undetected impurities. The US Food and Drug Administration (FDA) defines impurities as any component that is not the active pharmaceutical ingredient (API) or an excipient, arising from synthesis, storage, or degradation.[3] Our goal is to detect and quantify these with confidence.

The core workflow for purity confirmation involves a tiered approach, starting with chromatographic separation and progressing to spectroscopic and high-resolution mass analysis.

Sources

A Researcher's Guide to the Elemental Analysis of (2,6-Dimethoxypyridin-3-yl)methanamine: A Comparative Review of Analytical Techniques

For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is paramount. (2,6-Dimethoxypyridin-3-yl)methanamine, a substituted pyridinylmethanamine, represents a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities. [1][2] The verification of the elemental composition of such compounds is a critical step in quality control, ensuring the integrity of experimental data and the safety of potential therapeutic agents. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of (2,6-Dimethoxypyridin-3-yl)methanamine, offering insights into the causality behind experimental choices and presenting supporting data to inform methodological decisions.

The chemical formula for (2,6-Dimethoxypyridin-3-yl)methanamine is C₈H₁₂N₂O₂ . Based on this, the theoretical elemental composition is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 57.12 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.66 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.03 |

| Total | 168.196 | 100.00 |

The Gold Standard: Combustion Analysis (CHNOS Analysis)

For the determination of carbon, hydrogen, and nitrogen in organic compounds, combustion analysis is the most widely used and trusted method.[3] This technique's longevity and prevalence in academic and industrial laboratories are testaments to its accuracy and reliability. The underlying principle is the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified.

The choice of combustion analysis as the primary method is rooted in its directness and precision. It physically separates and measures the core elements of an organic molecule, providing a fundamental verification of its composition with a typical accuracy of within ±0.4% of the theoretical value.[4]

Experimental Protocol for Combustion Analysis

-

Sample Preparation: A small amount of the (2,6-Dimethoxypyridin-3-yl)methanamine sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

-

Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000°C. A constant stream of pure oxygen is passed over the sample, ensuring its complete combustion. For nitrogen-containing heterocyclic compounds, which can be difficult to combust completely, ensuring a sufficient supply of oxygen and a high temperature is crucial for accurate nitrogen determination.[5]

-

Reduction: The combustion gases are then passed through a reduction tube containing copper to convert any nitrogen oxides (NOx) to dinitrogen (N₂) and to remove excess oxygen.

-

Separation and Detection: The mixture of CO₂, H₂O, and N₂ is passed through a series of traps or a gas chromatography column to separate the individual gases. The amount of each gas is then determined using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass of each element from the detected gas amounts and the initial sample weight, providing the elemental composition as a percentage.

Alternative Analytical Techniques: A Comparative Overview

While combustion analysis is the benchmark, other techniques can provide elemental information, though their primary applications and principles differ.

Inductively Coupled Plasma (ICP)

ICP techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful for trace element analysis.[3][6] A sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. ICP-OES measures the light emitted by the excited atoms, while ICP-MS separates and detects the ions based on their mass-to-charge ratio.

For the primary elemental analysis of an organic compound like (2,6-Dimethoxypyridin-3-yl)methanamine, ICP is not the preferred method. Its strength lies in detecting trace metals and metalloids, making it an excellent complementary technique for assessing the purity of a sample by quantifying potential metallic catalyst residues.[7][8]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the elemental composition of a molecule by providing a very accurate mass measurement of the molecular ion.[9][10][11] This allows for the calculation of a unique elemental formula. The causality here is that the precise mass of a molecule is the sum of the exact masses of its constituent isotopes, and only one combination of atoms will fit the measured mass within a given tolerance.

This technique is exceptionally valuable for confirming the molecular formula of a newly synthesized compound. However, it does not provide the percentage composition of each element directly and is more of a confirmation of the overall formula rather than a quantitative elemental analysis in the traditional sense.[12]

Head-to-Head Comparison of Techniques

| Feature | Combustion Analysis (CHNOS) | ICP-OES / ICP-MS | High-Resolution Mass Spectrometry (HRMS) |

| Primary Application | Quantitative elemental composition (C, H, N, O, S) of organic materials. | Trace and ultra-trace elemental analysis, primarily for metals and metalloids. | Molecular formula determination of pure compounds. |

| Principle | Combustion and detection of resulting gases. | Atomization and excitation in plasma, followed by optical or mass detection. | Ionization and high-resolution mass-to-charge ratio measurement. |

| Sample Type | Solids, liquids, viscous materials. | Primarily liquids (solids require digestion). | Pure compounds in solution. |

| Typical Sample Size | 1-3 mg | µL to mL | < 1 mg |

| Accuracy | High (typically ±0.4%) | High for trace elements (ppm to ppb) | Very high for mass measurement (< 5 ppm mass accuracy) |

| Elements Detected | C, H, N, S, O | Most of the periodic table. | Infers all elements in the molecular formula. |

| Destructive? | Yes | Yes | Yes |

Hypothetical Experimental Data Comparison

To illustrate the expected outcomes, the following table presents hypothetical elemental analysis results for (2,6-Dimethoxypyridin-3-yl)methanamine obtained by different techniques.

| Element | Theoretical % | Combustion Analysis % (±0.4%) | ICP-OES % (Hypothetical) | HRMS (Formula Confirmation) |

| Carbon | 57.12 | 57.25 | Not Typically Measured | C₈ |

| Hydrogen | 7.19 | 7.15 | Not Typically Measured | H₁₂ |

| Nitrogen | 16.66 | 16.71 | Not Typically Measured | N₂ |

| Oxygen | 19.03 | 18.89 (by difference) | Not Typically Measured | O₂ |

| Sodium | 0 | Not Detected | < 1 ppm | Not Applicable |

| Palladium | 0 | Not Detected | < 0.5 ppm | Not Applicable |

graph G { layout=neato; node [shape=box, style=filled]; Theoretical [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Theoretical\nC: 57.12%\nH: 7.19%\nN: 16.66%"]; Combustion [pos="-2,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Combustion\nC: 57.25%\nH: 7.15%\nN: 16.71%"]; HRMS [pos="2,-1!", fillcolor="#34A853", fontcolor="#FFFFFF", label="HRMS\nConfirms C₈H₁₂N₂O₂"]; ICP [pos="0,-3!", fillcolor="#FBBC05", fontcolor="#202124", label="ICP-OES\nPd: <0.5 ppm"];Theoretical -- Combustion [label="Quantitative Comparison"]; Theoretical -- HRMS [label="Formula Verification"]; Theoretical -- ICP [label="Purity Assessment"];

}

Best Practices and Recommendations for Researchers

For the routine and definitive determination of the elemental composition of (2,6-Dimethoxypyridin-3-yl)methanamine, combustion analysis is the recommended primary technique. Its accuracy, precision, and direct measurement of C, H, and N provide the most reliable data for compound characterization and publication.

High-Resolution Mass Spectrometry should be employed as a complementary technique. The confirmation of the molecular formula by HRMS provides orthogonal data that strongly supports the structure assigned by other spectroscopic methods (like NMR and IR) and is consistent with the elemental composition determined by combustion analysis.

ICP-OES or ICP-MS are valuable for specific applications, such as the analysis of final drug substances where the quantification of residual metallic catalysts from synthesis is a regulatory requirement.

Conclusion

The elemental analysis of (2,6-Dimethoxypyridin-3-yl)methanamine is a critical step in its characterization. While several techniques can provide elemental information, a clear understanding of their principles and applications is essential for selecting the appropriate method. Combustion analysis remains the gold standard for quantitative determination of C, H, and N, providing the foundational data for purity assessment. HRMS offers invaluable confirmation of the molecular formula, and ICP techniques are unparalleled for trace metal analysis. By employing these techniques judiciously, researchers can ensure the integrity and validity of their scientific findings.

References

-

KIET. Elemental Analysis Of Organic Compounds With The Use Of. Available at: [Link]

-

Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358. Available at: [Link]

-

EAG Laboratories. Elemental Composition using XRF. Available at: [Link]

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available at: [Link]

-

European Journal of Engineering and Technology Research. (2021). Elemental Analysis Using Atomic Absorption Spectroscopy. Available at: [Link]

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available at: [Link]

-

Royal Society of Chemistry. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Available at: [Link]

-

VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

-

Wikipedia. Atomic absorption spectroscopy. Available at: [Link]

-

PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2020). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Available at: [Link]

-

NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. Available at: [Link]

-

Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

-

Assiut University. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available at: [Link]

-

Analytik Jena. Atomic Absorption Spectrometry (AAS). Available at: [Link]

-

NIST. 2-Pyridinemethanamine. Available at: [Link]

-

PubChem. (6-Methoxypyridin-3-yl)methanamine. Available at: [Link]

-

Research & Reviews: A Journal of Drug Formulation, Development and Production. Synthesis and Characterization of m-Amino Pyridine Derivatives. Available at: [Link]

-

ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Available at: [Link]

-

Chemistry LibreTexts. (2023). 4.3B: Atomic Absorption Spectroscopy (AAS). Available at: [Link]

-

Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry. Available at: [Link]

-

ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Available at: [Link]

-

PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]

-

La Salle University. Analytical Methods for Atomic Absorption Spectroscopy. Available at: [Link]

- Google Patents. CN105646373B - A kind of preparation method of 4- amino -2,6- dimethoxypyridins.

-

Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Available at: [Link]

-

PubMed Central. (2013). An International Study Evaluating Elemental Analysis. Available at: [Link]

-

PubChem. (5-Fluoro-6-methoxypyridin-3-YL)methanamine. Available at: [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pepolska.pl [pepolska.pl]

- 6. measurlabs.com [measurlabs.com]

- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 8. AAS – Atomic Absorption Spectrometry - Analytik Jena [analytik-jena.com]

- 9. cires1.colorado.edu [cires1.colorado.edu]

- 10. hscprep.com.au [hscprep.com.au]

- 11. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.